2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Description
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic quinoline derivative featuring a dichlorophenoxy group at position 2 and a trifluoromethylphenyl substituent at position 3 of the quinoline core. Quinoline derivatives are renowned for their structural versatility and pharmacological relevance, including antimalarial, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F3NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYEFBIBIUVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves a multi-step process
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable leaving group on the quinoline core.
Introduction of 3-(Trifluoromethyl)phenyl Group: The 3-(trifluoromethyl)phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s dichlorophenoxy group distinguishes it from simpler analogs like , which lack oxygen-based linkages. This phenoxy group may enhance π-π stacking interactions in biological targets compared to direct aryl substitutions .
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and increases electrophilicity compared to fluorine or chlorine substituents in .
- Synthetic Complexity: Bis- or tris-aryl analogs (e.g., ) require multi-step Suzuki couplings, whereas the target compound likely employs a similar methodology with dichlorophenoxy boronic acid .
Physicochemical and Spectral Properties
- Melting Points : Fluorinated analogs (e.g., ) exhibit higher melting points (147–185°C) due to increased crystallinity from halogenated aryl groups. The target compound’s melting point is unreported but expected to be elevated due to its bulky substituents.
- Spectral Data: ¹H-NMR: Aryl protons in the target compound’s dichlorophenoxy group would resonate downfield (~7.0–8.3 ppm), similar to . ¹³C-NMR: The CF₃ group’s carbon signal (~125–132 ppm) aligns with , while chlorine-substituted carbons appear at ~115–140 ppm . MS/HRMS: The target compound’s molecular ion (MH⁺) is estimated at ~388.5, distinct from lower-weight analogs like (307.69) and (334.08).
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key research findings.
Chemical Structure and Properties
The chemical structure of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can be described as follows:
- IUPAC Name : 2-(2,4-dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Molecular Formula : CHClFNO
This compound features a quinoline backbone substituted with a dichlorophenoxy group and a trifluoromethyl phenyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The following table summarizes key findings from various studies regarding its activity against different cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Colo-38 (Melanoma) | 0.50 ± 0.12 | Induces apoptosis via ROS generation and DNA damage |
| MDA-MB-435 | 0.709 | Inhibits tubulin polymerization; induces G2/M phase arrest |
| A375 | 0.5 ± 0.1 | Stabilizes microtubules; enhances apoptosis |
| SK-MEL-5 | 0.116 | Modulates NF-κB signaling pathway |
These findings indicate that the compound exhibits significant cytotoxic effects on melanoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is believed to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Microtubule Stabilization : Similar to known chemotherapeutics like paclitaxel, it stabilizes microtubules, disrupting mitotic spindle formation.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.
Study on Melanoma Treatment
A comprehensive study conducted on the efficacy of this compound against melanoma cell lines demonstrated promising results. The study reported that derivatives bearing a trifluoromethyl group exhibited higher activity compared to their chlorinated counterparts. The most active derivative showed an IC of 0.0361 µM , indicating potent antitumor activity against resistant melanoma strains .
Agrochemical Applications
In addition to its anticancer properties, this compound has been investigated for its agrochemical potential. It has shown effectiveness as an insecticide and herbicide due to its ability to disrupt cellular processes in pests similar to its action in cancer cells. Research indicates that the dichlorophenoxy moiety enhances herbicidal activity by targeting specific plant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
